molecular formula C8H13NO2 B13209113 2-Azabicyclo[2.2.2]octane-6-carboxylic acid

2-Azabicyclo[2.2.2]octane-6-carboxylic acid

Cat. No.: B13209113
M. Wt: 155.19 g/mol
InChI Key: WKDJJFLIHAQJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.2]octane-6-carboxylic acid is a nitrogen-containing heterocyclic compound. This bicyclic structure is characterized by a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework, with a carboxylic acid functional group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid typically involves the construction of the bicyclic framework followed by functionalization at the desired positions. One common approach is the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a dicarboxylic acid derivative can lead to the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for such compounds often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts to enhance reaction rates and selectivity. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octane-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.2.2]octane-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can affect various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.2]octane-6-carboxylic acid is unique due to its specific bicyclic framework and the presence of a carboxylic acid group at the 6-position. This combination of features imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)6-3-5-1-2-7(6)9-4-5/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDJJFLIHAQJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.